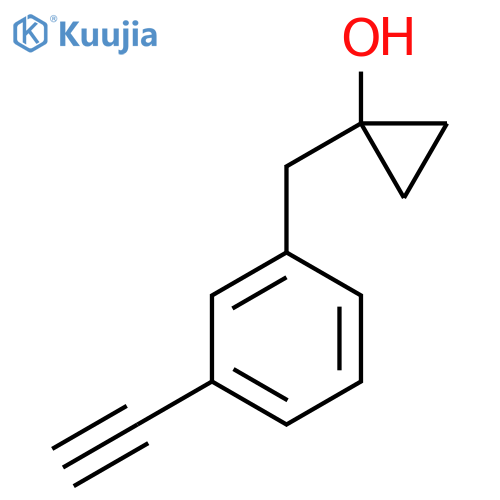Cas no 2228211-91-2 (1-(3-ethynylphenyl)methylcyclopropan-1-ol)

2228211-91-2 structure
商品名:1-(3-ethynylphenyl)methylcyclopropan-1-ol
1-(3-ethynylphenyl)methylcyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3-ethynylphenyl)methylcyclopropan-1-ol
- 1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol
- 2228211-91-2
- EN300-1755725
-
- インチ: 1S/C12H12O/c1-2-10-4-3-5-11(8-10)9-12(13)6-7-12/h1,3-5,8,13H,6-7,9H2
- InChIKey: UDQGINKVVFTNRV-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=CC=C(C#C)C=2)CC1
計算された属性
- せいみつぶんしりょう: 172.088815002g/mol
- どういたいしつりょう: 172.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 20.2Ų
1-(3-ethynylphenyl)methylcyclopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1755725-0.1g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 0.1g |
$1195.0 | 2023-09-20 | ||
| Enamine | EN300-1755725-10.0g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 10g |
$5837.0 | 2023-06-03 | ||
| Enamine | EN300-1755725-0.25g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1755725-1.0g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1755725-0.05g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1755725-2.5g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1755725-5.0g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 5g |
$3935.0 | 2023-06-03 | ||
| Enamine | EN300-1755725-0.5g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 0.5g |
$1302.0 | 2023-09-20 | ||
| Enamine | EN300-1755725-1g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1755725-5g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 5g |
$3935.0 | 2023-09-20 |
1-(3-ethynylphenyl)methylcyclopropan-1-ol 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
2228211-91-2 (1-(3-ethynylphenyl)methylcyclopropan-1-ol) 関連製品
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
